Sannamycin G

Description

Properties

CAS No. |

73522-72-2 |

|---|---|

Molecular Formula |

C14H30N4O4 |

Molecular Weight |

318.41 g/mol |

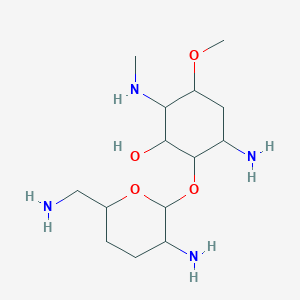

IUPAC Name |

3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3 |

InChI Key |

LVWCJJGPEHPHJN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC |

Appearance |

Solid powder |

Other CAS No. |

73522-72-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sannamycin G; KA 7038V; KA-7038V; KA7038V; Istamycin X; |

Origin of Product |

United States |

Foundational & Exploratory

Sannamycin G: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G is a nucleosidyl-peptide antibiotic belonging to the uridyl peptide class. This document provides a comprehensive technical overview of the discovery, origin, biological activity, and proposed biosynthesis of this compound. It is intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed biosynthetic pathway are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Origin

This compound was first isolated from the fermentation broth of Streptomyces sp. SS, a bacterial strain obtained from a soil sample in Guizhou Province, China.[1] The discovery was reported by Xie et al. in 2010 as part of a screening program for novel antibiotics.[2] this compound is part of the larger family of sansanmycins, which are characterized as uridyl peptide antibiotics. These compounds are known to target the bacterial translocase MraY, an essential enzyme involved in the biosynthesis of the cell wall.[1] Other members of the sannamycin family, such as sannamycins A, B, and C, have been isolated from Streptomyces sannanensis KC-7038.

Biological Activity

This compound exhibits antibacterial activity, particularly against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available MIC data for this compound and related compounds are summarized below.

| Compound | Test Organism | MIC (μg/mL) |

| This compound | Pseudomonas aeruginosa | 16 |

| This compound | Mycobacterium tuberculosis H37Rv | >64 |

| Sannamycin F | Pseudomonas aeruginosa | 8 |

| Sannamycin F | Mycobacterium tuberculosis H37Rv | 32 |

Experimental Protocols

Fermentation of Streptomyces sp. SS

A detailed fermentation protocol for the production of this compound is outlined below.

-

Producing Strain: Streptomyces sp. SS

-

Seed Medium: Tryptic soy broth.

-

Fermentation Medium: Composed of soluble starch (2%), glucose (1%), peptone (0.5%), yeast extract (0.5%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), and CaCO3 (0.3%). The initial pH is adjusted to 7.2.

-

Culture Conditions:

-

A loopful of spores of Streptomyces sp. SS from a slant culture is inoculated into a 50 mL flask containing 10 mL of seed medium.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 220 rpm.

-

1 mL of the seed culture is transferred to a 250 mL flask containing 50 mL of fermentation medium.

-

The fermentation is carried out at 28°C for 7 days on a rotary shaker at 220 rpm.

-

Isolation and Purification of this compound

The following protocol details the isolation and purification of this compound from the fermentation broth.

-

Harvesting and Extraction: The 7-day old fermentation broth (10 L) is centrifuged to separate the mycelium and supernatant. The supernatant is then applied to a Diaion HP-20 macroporous resin column.

-

Initial Chromatography: The column is washed with water and then eluted with a stepwise gradient of methanol in water (30%, 50%, 70%, and 100%). The eluate is monitored by HPLC.

-

Fraction Pooling: Fractions containing this compound, as identified by HPLC analysis against a standard, are pooled and concentrated under reduced pressure.

-

Silica Gel Chromatography: The concentrated active fraction is subjected to silica gel column chromatography and eluted with a chloroform-methanol gradient.

-

Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column with a mobile phase of methanol and water.

-

Final Purification: The fractions containing pure this compound are collected, pooled, and lyophilized to yield the final product as a white powder.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound was quantified using a standard broth microdilution method.

-

Bacterial Strains: Test organisms included Pseudomonas aeruginosa and Mycobacterium tuberculosis H37Rv.

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for P. aeruginosa and Middlebrook 7H9 broth for M. tuberculosis.

-

Serial Dilution: this compound is serially diluted in the respective broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for P. aeruginosa and for 7 days for M. tuberculosis.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, the sequencing of the Streptomyces sp. SS draft genome has led to the identification of the sansanmycin (ssa) biosynthetic gene cluster.[1] Analysis of this gene cluster provides significant insights into the probable biosynthetic route.

The biosynthesis is believed to start from uridine and involves a series of enzymatic modifications to construct the peptide side chain and attach it to the nucleoside core. The ssa gene cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the peptide moiety. Additionally, genes for precursor biosynthesis, modification, and regulation are present within the cluster. A recent study has identified a novel analogue, sansanmycin Q, and through analysis of the gene cluster, proposed that the enzyme SsaB, a tRNA-dependent aminoacyltransferase, is responsible for adding an extra glycine residue to the N-terminus of the pseudopeptide backbone of sansanmycin A.[3]

Visualizations

Experimental Workflows

Caption: Fermentation and isolation workflow for this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Proposed Biosynthetic Pathway Logic

Caption: Logical flow of the proposed this compound biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sannamycin G: An In-depth Technical Guide on its Spectrum of Activity Against Gram-positive Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sannamycin G, a member of the sansanmycin family of nucleosidyl-peptide antibiotics, represents a promising area of research in the quest for novel antimicrobial agents. This document provides a comprehensive overview of the currently available scientific information regarding the spectrum of activity of this compound against Gram-positive bacteria. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the known information about the broader sansanmycin class, their mechanism of action, and general methodologies for assessing antibacterial activity. This report also highlights the critical gaps in the existing data that need to be addressed by future research.

Introduction to this compound

This compound, along with its counterpart Sannamycin F, was first isolated from Streptomyces sp. SS and identified as a novel nucleosidyl-peptide antibiotic.[1] This classification distinguishes it from the similarly named "sannamycins" which belong to the aminoglycoside class of antibiotics.[2][3][4] The unique structure of sansanmycins has garnered interest due to their specific mechanism of action, which differs from many currently used antibiotics.

Mechanism of Action

The sansanmycin family of antibiotics, to which this compound belongs, are known to target and inhibit the enzyme MraY (phospho-MurNAc-pentapeptide translocase).[2][5] MraY is a crucial enzyme in the bacterial cell wall biosynthesis pathway, specifically catalyzing the transfer of the peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate. By inhibiting this key step, sansanmycins effectively block the formation of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway Diagram

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

Spectrum of Activity Against Gram-positive Bacteria

While research on sansanmycin analogues has shown activity against Mycobacterium tuberculosis and the Gram-negative bacterium Pseudomonas aeruginosa, comprehensive data on the activity against other medically important Gram-positive pathogens is a significant knowledge gap.[2][5][6] The 4-N-glycyl derivative of a related compound, sannamycin C, has been noted to possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains, suggesting that the core structure of these compounds has potential for broad-spectrum activity.[3]

Data Presentation

Due to the absence of specific MIC values for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Future research should prioritize the determination of these values to enable a thorough evaluation of this compound's therapeutic potential.

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed methodologies for key experiments that would be required to determine the spectrum of activity of this compound. These protocols are based on established standards for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow:

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol:

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: The Gram-positive bacterial strains to be tested are grown on an appropriate agar medium. Colonies are then used to prepare a suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

This compound, a nucleosidyl-peptide antibiotic, presents an interesting profile with a distinct mechanism of action targeting bacterial cell wall synthesis. However, a significant gap exists in the scientific literature regarding its specific activity against a broad range of clinically relevant Gram-positive bacteria. The immediate priority for future research should be the systematic determination of MIC values for this compound against a comprehensive panel of Gram-positive pathogens, including drug-resistant strains. Such data is essential for a foundational understanding of its potential as a therapeutic agent and to guide further preclinical and clinical development. Subsequent studies should also focus on its bactericidal versus bacteriostatic properties, time-kill kinetics, and potential for synergy with other antibiotics.

References

- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new nucleosidyl-peptide antibiotic, sansanmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sannamycins: A Look at Their Potential Against Gram-Negative Bacteria

A deep dive into the available scientific literature reveals that while a specific compound designated "Sannamycin G" is listed in chemical databases, there is a notable absence of published research detailing its spectrum of activity, mechanism of action, or experimental protocols. However, the broader Sannamycin family of antibiotics, belonging to the aminoglycoside class, offers valuable insights into potential efficacy against Gram-negative bacteria. This technical guide will synthesize the current understanding of the Sannamycin family, with a focus on their activity against these challenging pathogens, drawing parallels from the well-established characteristics of aminoglycosides.

The Sannamycin Family: Aminoglycoside Antibiotics

Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] This class of antibiotics has long been a cornerstone in the treatment of serious Gram-negative bacterial infections.[3][4] The family includes several identified members, such as Sannamycin A, B, C, and E.[1][2][5][6] While data on this compound is scarce, a 4-N-glycyl derivative of Sannamycin C has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Spectrum of Activity Against Gram-Negative Bacteria

Direct and comprehensive quantitative data on the spectrum of activity for the Sannamycin family against a wide array of Gram-negative bacteria is not extensively available in the public domain. However, based on the known activity of the Sannamycin C derivative and the general properties of aminoglycosides, it is anticipated that Sannamycins would be most effective against aerobic Gram-negative bacilli.[1]

Aminoglycosides typically exhibit potent activity against members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae, as well as other significant Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[3]

Table 1: Anticipated Spectrum of Activity of Sannamycins Against Key Gram-Negative Bacteria (Hypothetical, based on Aminoglycoside Class Properties)

| Bacterial Species | Expected Susceptibility | Notes |

| Escherichia coli | Susceptible | A common target for aminoglycoside therapy. |

| Klebsiella pneumoniae | Susceptible | Including some multidrug-resistant strains. |

| Pseudomonas aeruginosa | Susceptible | Often requires combination therapy. |

| Acinetobacter baumannii | Susceptible | An important target for novel antibiotics. |

| Enterobacter spp. | Susceptible | Aminoglycosides are frequently used. |

| Proteus spp. | Variable | Susceptibility can vary among species. |

| Serratia spp. | Variable | Susceptibility can vary among species. |

Note: This table is illustrative and not based on experimental data for this compound.

Mechanism of Action: Insights from Aminoglycosides

The mechanism of action for Sannamycins is presumed to be consistent with that of other aminoglycoside antibiotics. These molecules exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

The process involves the following key steps:

-

Uptake: Aminoglycosides are actively transported across the bacterial cell membrane. This process is energy-dependent and requires the proton motive force.

-

Ribosomal Binding: Once inside the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins.

-

Cell Death: The accumulation of aberrant proteins and the disruption of essential cellular processes ultimately result in bacterial cell death.

References

- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What do I need to know about aminoglycoside antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Sannamycin G in Streptomyces sannanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Sannamycin G, an aminoglycoside antibiotic produced by Streptomyces sannanensis. Drawing upon the current scientific literature, this document details the genetic basis, enzymatic transformations, and precursor molecules involved in the assembly of this complex natural product. It is designed to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.

Introduction to this compound

Sannamycins are a family of aminoglycoside antibiotics produced by the soil bacterium Streptomyces sannanensis.[1] These compounds exhibit antibacterial activity and are part of the broader class of 2-deoxystreptamine (2-DOS)-containing natural products. The sannamycin family includes several known variants, such as sannamycins A, B, and C, with this compound being a key member of this complex.[2][3] The core structure of these molecules is based on a central aminocyclitol unit, which is decorated with various amino sugars and other moieties, contributing to their biological activity. Understanding the biosynthetic pathway of this compound is crucial for efforts in pathway engineering to generate novel analogs with improved therapeutic properties and to enhance production titers.

The Sannamycin Biosynthetic Gene Cluster (BGC)

While the complete and fully annotated biosynthetic gene cluster for this compound from Streptomyces sannanensis has not been explicitly detailed in a single publication, significant insights can be drawn from the characterization of the highly homologous "sansanmycin" (ssa) gene cluster from Streptomyces sp. SS.[1] This cluster provides a robust model for understanding the genetic blueprint for sannamycin biosynthesis. The san gene cluster in S. sannanensis is predicted to contain a suite of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the biosynthesis and attachment of sugar moieties, and various tailoring reactions.

Key Genes and Their Putative Functions in Sannamycin Biosynthesis:

| Gene (Homolog) | Proposed Function | Role in Sannamycin Biosynthesis |

| sanA-like | 2-deoxy-scyllo-inosose synthase | Catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose, the first committed step in 2-DOS biosynthesis. |

| sanB-like | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Transfers an amino group from L-glutamine to 2-deoxy-scyllo-inosose. |

| sanC-like | Dehydrogenase | Involved in the oxidation/reduction steps of the 2-DOS pathway. |

| Glycosyltransferases | Sugar transfer | Catalyze the attachment of sugar units, such as 6-N-methylpurpurosamine C, to the 2-DOS core. |

| Methyltransferases | Methylation | Responsible for the methylation of amino and hydroxyl groups on the sugar and aminocyclitol moieties. |

| Acyltransferases | Acylation | Involved in the transfer of acyl groups, such as the glycine moiety in some sannamycin analogs.[1] |

| sms13 | Sannamycin B-glycyltransferase | Specifically acylates the sannamycin core, converting Sannamycin B to Sannamycin A. |

| ssaB | tRNA-dependent aminoacyltransferase | Adds a glycine residue to the sannamycin scaffold.[1] |

| Regulators (ssaA) | Transcriptional Regulation | Controls the expression of the biosynthetic genes within the cluster.[4] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the 2-deoxystreptamine (2-DOS) core, (2) synthesis of the sugar precursors and their attachment, and (3) tailoring modifications to form the final this compound structure.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The central aminocyclitol core of this compound, 2-deoxystreptamine, is derived from the primary metabolite D-glucose-6-phosphate through a series of enzymatic reactions that are conserved across many aminoglycoside biosynthetic pathways.

References

- 1. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

Sannamycin G Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G, a member of the aminoglycoside class of antibiotics, represents a promising scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, drawing upon the broader understanding of aminoglycoside antibiotics to infer key structural determinants for its biological activity. While specific quantitative SAR data for a wide range of this compound analogs is not extensively available in the public domain, this document synthesizes the known information on related compounds, such as Sannamycin C, and general aminoglycoside SAR principles to provide a predictive framework. Detailed experimental protocols for assessing antibacterial activity and elucidating SAR are also provided to guide further research in this critical area.

Introduction: The Aminoglycoside Landscape and the Promise of this compound

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent bacterial cell death. However, the emergence of resistance mechanisms, primarily through enzymatic modification of the aminoglycoside structure, has diminished their clinical efficacy.

The Sannamycins, a group of aminoglycoside antibiotics produced by Streptomyces sannanensis, have garnered interest due to their potential to overcome existing resistance mechanisms. This compound, as part of this family, presents a valuable molecular framework for the design of novel antibiotics with improved potency and a broader spectrum of activity. Understanding the structure-activity relationship of this compound is paramount to rationally designing derivatives that can evade bacterial resistance and exhibit enhanced therapeutic profiles.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of this compound, like other aminoglycosides, is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, a process crucial for bacterial viability.

Structure-Activity Relationship (SAR) of this compound and its Analogs

While comprehensive quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature, we can infer key relationships based on studies of related aminoglycosides, including other Sannamycins. For instance, the 4-N-glycyl derivative of Sannamycin C has shown inhibitory activity against resistant Gram-positive and Gram-negative bacteria, highlighting the potential for modifications to enhance the antibacterial spectrum.[1]

The following table presents a hypothetical SAR study for this compound, illustrating potential modifications and their predicted impact on antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, with lower values indicating higher potency.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound ID | Modification on this compound Core | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. S. aureus (MRSA) | Rationale for Predicted Activity |

| This compound | Parent Compound | 2 | 8 | Baseline activity. |

| SNG-001 | 4-N-glycyl | 1 | 4 | Glycyl modification may enhance uptake and/or binding affinity, potentially overcoming some resistance mechanisms. |

| SNG-002 | 6'-OH to 6'-NH2 | 4 | 16 | The 6'-amino group is a common site for enzymatic inactivation; conversion to hydroxyl may restore activity against certain resistant strains. |

| SNG-003 | 3'-OH Deoxygenation | 1 | 2 | Deoxygenation at the 3'-position can prevent phosphorylation by APH(3') enzymes, a major resistance mechanism. |

| SNG-004 | 2''-OH to 2''-F | 8 | 32 | Introduction of fluorine can alter electronic properties and steric hindrance, potentially impacting ribosomal binding. |

| SNG-005 | N1-acylation with (S)-4-amino-2-hydroxybutyryl (HABA) | 0.5 | 1 | The HABA side chain is known to protect against enzymatic modification and enhance ribosomal binding affinity. |

Experimental Protocols

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on novel antibiotic candidates like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

This compound analogs

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of each this compound analog in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to cover the desired concentration range (e.g., 0.06 to 128 µg/mL).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

-

Signaling Pathways and Resistance Mechanisms

Bacterial resistance to aminoglycosides primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target, and decreased intracellular concentration of the drug.

Conclusion and Future Directions

The structure-activity relationship of this compound holds significant potential for the development of next-generation aminoglycoside antibiotics. While specific experimental data on a wide array of this compound analogs remains to be fully elucidated in the public domain, the foundational principles of aminoglycoside SAR provide a robust framework for guiding synthetic efforts. Future research should focus on the systematic modification of the this compound scaffold, particularly at positions known to be targeted by resistance enzymes and those critical for ribosomal binding. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel this compound derivatives, paving the way for the discovery of potent antibacterial agents with the ability to combat multidrug-resistant pathogens.

References

A Framework for the Preliminary In Vitro Toxicity Profile of a Novel Aminoglycoside, Sannamycin G

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro toxicity data for Sannamycin G. Therefore, this document provides a generalized, in-depth technical guide based on the known toxicological profiles of other aminoglycoside antibiotics. The data, protocols, and pathways presented herein are representative examples intended to guide the research and development of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preliminary in vitro toxicological assessment of this compound, a novel aminoglycoside antibiotic.

Introduction to Aminoglycoside Toxicity

Aminoglycoside antibiotics are potent bactericidal agents that primarily inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit.[1][2] While effective against a broad spectrum of bacteria, their clinical use is often limited by significant side effects, most notably nephrotoxicity and ototoxicity.[3] The in vitro evaluation of a new aminoglycoside, such as this compound, is a critical first step in characterizing its safety profile. Key aspects of this evaluation include assessing general cytotoxicity, the potential to induce programmed cell death (apoptosis), and the generation of reactive oxygen species (ROS).

In Vitro Cytotoxicity Assessment

A fundamental component of the toxicity profile is determining the concentration at which a compound exerts cytotoxic effects on mammalian cells. This is often expressed as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | 150 |

| LLC-PK1 | Porcine Kidney Proximal Tubule | Neutral Red | 48 | 120 |

| HEI-OC1 | Mouse Auditory Hair Cell | AlamarBlue | 72 | 85 |

| HepG2 | Human Liver Carcinoma | LDH Release | 24 | >500 |

Note: The data presented in this table is hypothetical and serves as an example of what might be observed for an aminoglycoside like this compound.

-

Cell Seeding: Plate mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Induction of Apoptosis

Aminoglycoside-induced cytotoxicity is often mediated by the induction of apoptosis. Investigating the apoptotic pathway provides insights into the mechanism of cell death.

| Cell Line | Treatment Concentration (µM) | Parameter Measured | Method | Result (Fold Change vs. Control) |

| HEI-OC1 | 100 | Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | 4.2 |

| HEI-OC1 | 100 | Annexin V Positive Cells | Flow Cytometry | 3.5 |

| HEI-OC1 | 100 | Mitochondrial Membrane Potential | JC-1 Staining | 0.6 (Decrease) |

| HEI-OC1 | 100 | Cytochrome c Release | Western Blot (Cytosolic Fraction) | 2.8 |

Note: The data presented in this table is hypothetical and serves as an example of what might be observed for an aminoglycoside like this compound.

-

Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.

-

Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in activity compared to untreated cells.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sannamycin G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Sannamycin G, an aminoglycoside antibiotic. The MIC is a critical metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] The following protocols for broth microdilution and agar dilution methods are based on established standards to ensure reproducibility and accuracy. This guide also includes templates for data presentation and a visual representation of the aminoglycoside mechanism of action to aid in research and development.

Introduction

This compound is a member of the aminoglycoside class of antibiotics, which are potent, broad-spectrum agents that primarily target gram-negative aerobic bacteria.[6][7][8] Aminoglycosides function by inhibiting protein synthesis through binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[6][7] Sannamycin C, a related compound, has shown activity against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.[9] Accurate determination of the MIC of this compound is essential for evaluating its efficacy against various bacterial strains, understanding resistance mechanisms, and establishing its potential as a therapeutic agent.[2][10][11]

Standardized methods for MIC determination, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for obtaining reliable and comparable results.[12][13][14][15] The two most common methods for MIC determination are broth dilution and agar dilution.[10][16] The broth microdilution method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[17] The agar dilution method is considered a gold standard for its accuracy and is particularly useful when testing a large number of bacterial strains against a few antibiotics.[16]

Data Presentation

Quantitative data from MIC experiments should be organized in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting MIC data for this compound against a panel of common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Escherichia coli | 25922 | 1 | 0.5 - 2 |

| Pseudomonas aeruginosa | 27853 | 4 | 1 - 4 |

| Staphylococcus aureus | 29213 | 2 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 16 | 8 - 32 |

| Klebsiella pneumoniae | 700603 | 8 | 2 - 8 |

Note: The MIC values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[10][17]

Materials:

-

This compound (powder form)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of this compound Dilutions:

-

In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Inoculation of Microtiter Plate:

-

Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

-

-

Reading the MIC:

Protocol 2: Agar Dilution Method

This protocol outlines the procedure for determining the MIC of this compound using the agar dilution method, which is considered a reference method.[16]

Materials:

-

This compound (powder form)

-

Mueller-Hinton Agar (MHA)[19]

-

Sterile petri dishes (100 mm)

-

Bacterial strains

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a sterile stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare a series of sterile tubes, each containing 18 mL of molten MHA maintained at 48-50°C in a water bath.

-

Add 2 mL of the appropriate this compound dilution to each tube to achieve the desired final concentrations (this creates a 1:10 dilution of the antibiotic).

-

For example, to get a final concentration of 64 µg/mL, add 2 mL of a 640 µg/mL this compound solution to 18 mL of molten agar.

-

Mix each tube thoroughly by inverting and pour the contents into a sterile petri dish. Allow the agar to solidify completely.

-

Prepare a control plate containing MHA without any antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate, including the control plate, with the standardized bacterial suspensions.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[16] Any growth on the control plate validates the test.

-

Visualizations

Mechanism of Action of Aminoglycosides

The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for MIC determination.

References

- 1. scilit.com [scilit.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 9. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 12. idexx.dk [idexx.dk]

- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacld.com [iacld.com]

- 15. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sannamycin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in bacteria.[1][2][3] Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. Due to the emergence of antibiotic resistance, the evaluation of new or lesser-studied aminoglycosides like this compound is of significant interest.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The described methods—broth microdilution, agar dilution, and disk diffusion—are fundamental for assessing the antibiotic's spectrum of activity and potency against a variety of bacterial pathogens.

Note on Data Availability: As of this writing, comprehensive public data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacterial strains is limited in readily accessible scientific literature. The tables provided in this document are templates for researchers to populate with their own experimental data.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[4][5] The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Discard 50 µL from the last well.

-

Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each bacterial strain.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

A reading aid, such as a viewing box with a mirror, can be used.

-

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Broth Microdilution

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | |

| Enterococcus faecalis ATCC 29212 | Positive | |

| Escherichia coli ATCC 25922 | Negative | |

| Pseudomonas aeruginosa ATCC 27853 | Negative | |

| Klebsiella pneumoniae (Clinical Isolate) | Negative | |

| Acinetobacter baumannii (Clinical Isolate) | Negative |

Experimental Workflow

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[5][6][7]

Experimental Protocol

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm or 150 mm)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a stock solution of this compound at 10 times the highest desired final concentration.

-

Prepare molten MHA and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., add 2 mL of a 1280 µg/mL stock to 18 mL of agar for a final concentration of 128 µg/mL). Prepare a series of plates with two-fold dilutions of the antibiotic.

-

Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This suspension will be used directly for inoculation.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot).

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

-

Data Presentation

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Agar Dilution

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | |

| Enterococcus faecalis ATCC 29212 | Positive | |

| Escherichia coli ATCC 25922 | Negative | |

| Pseudomonas aeruginosa ATCC 27853 | Negative | |

| Haemophilus influenzae ATCC 49247 | Negative | |

| Streptococcus pneumoniae ATCC 49619 | Positive |

Experimental Workflow

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[1][2][3][8][9]

Experimental Protocol

Materials:

-

This compound-impregnated paper disks (concentration to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of a 150 mm MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks and Incubation:

-

Aseptically apply the this compound disks to the surface of the agar.

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

-

Interpretation of the zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of correlative breakpoints, which are typically determined by comparing zone diameters with MIC values from broth or agar dilution tests for a large number of strains.

-

Data Presentation

Table 3: Zone of Inhibition Diameters for this compound Determined by Disk Diffusion

| Bacterial Strain | Gram Stain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus ATCC 25923 | Positive | |||

| Escherichia coli ATCC 25922 | Negative | |||

| Pseudomonas aeruginosa ATCC 27853 | Negative | |||

| Enterococcus faecalis ATCC 29212 | Positive | |||

| Proteus mirabilis (Clinical Isolate) | Negative |

Note: Interpretive criteria (S/I/R) for this compound need to be established based on correlation with a reference MIC method.

Experimental Workflow

References

- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subinhibitory antimicrobial concentrations: A review of in vitro and in vivo data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Determination of Sannamycin G Activity using Broth Microdilution Assay

Introduction

Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in susceptible bacteria.[1][2][3] The determination of the in vitro activity of this compound is crucial for understanding its antimicrobial spectrum and potency. The broth microdilution assay is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, intended for researchers, scientists, and drug development professionals.

Principle of the Method

The broth microdilution assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[4] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]

Data Presentation

The quantitative results of the broth microdilution assay are typically presented as MIC values. The following table is a template for summarizing the MIC data for this compound against a panel of microorganisms. Researchers should populate this table with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | |

| Enterococcus faecalis | 29212 | |

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | 27853 | |

| Klebsiella pneumoniae | 700603 | |

| Acinetobacter baumannii | 19606 | |

| Streptococcus pneumoniae | 49619 | |

| Haemophilus influenzae | 49247 |

Experimental Protocols

Materials

-

This compound (powder form)

-

Sterile 96-well, round-bottom microtiter plates[7]

-

Sterile reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Sterile pipette tips

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[8]

-

Bacterial strains for testing (e.g., from ATCC)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)[5]

-

Sterile petri dishes[7]

-

Sterile test tubes[7]

Protocol

1. Preparation of this compound Stock Solution:

1.1. Accurately weigh a suitable amount of this compound powder.

1.2. Dissolve the powder in a sterile solvent recommended for this compound to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).

1.3. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

2. Inoculum Preparation:

2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

2.2. Suspend the colonies in sterile saline.

2.3. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

2.4. Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

3. Preparation of Microtiter Plates:

3.1. Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[7]

3.2. Add 100 µL of the this compound stock solution to the wells in column 1.[7] This will result in the highest desired concentration after the addition of the inoculum.

3.3. Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.[7]

3.4. Continue this serial dilution process from column 2 to column 10.[7]

3.5. Discard 100 µL from column 10.[7]

3.6. Column 11 will serve as the growth control (no antibiotic).[7]

3.7. Column 12 will serve as the sterility control (no bacteria).[7]

4. Inoculation and Incubation:

4.1. Inoculate each well from column 1 to 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

4.2. Do not add inoculum to the sterility control wells (column 12).[7]

4.3. Seal the plate or cover it with a lid to prevent contamination and evaporation.

4.4. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]

5. Reading and Interpreting Results:

5.1. After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.[5]

5.2. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]

5.3. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Visualizations

Caption: Experimental workflow for the broth microdilution assay.

Caption: Mechanism of action of this compound.

References

- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening Assay for Modulators of Sannamycin G Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic with potential applications in treating bacterial infections.[1][2] Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.[3][4][5][6][7] This interference leads to mistranslation of mRNA and ultimately results in bacterial cell death.[3][4][6] With the rising threat of antibiotic resistance, there is a critical need to discover new compounds that can enhance the efficacy of existing antibiotics or overcome resistance mechanisms. This document outlines a high-throughput screening (HTS) assay designed to identify small molecule modulators of this compound activity.

The described assay is a cell-based, high-throughput screening protocol to identify compounds that either potentiate the antibacterial effect of this compound or exhibit synergistic activity. The assay utilizes a bacterial strain with known susceptibility to this compound and a luminescent readout to quantify bacterial viability. This platform is suitable for screening large compound libraries to discover novel leads for combination therapies.

Assay Principle

The assay principle is based on the quantification of bacterial viability in the presence of this compound and test compounds. A sublethal concentration of this compound is used, which only partially inhibits bacterial growth. Compounds that potentiate this compound's activity will cause a further decrease in bacterial viability, which is measured using a commercially available reagent that quantifies ATP levels as an indicator of metabolically active cells. A decrease in luminescence signal compared to the this compound control indicates potential synergistic or potentiating activity.

Signaling Pathway of Aminoglycoside Action

The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics, including this compound.

Caption: Mechanism of action of this compound.

Experimental Workflow

The high-throughput screening workflow is designed for efficiency and robustness, progressing from primary screening to hit confirmation and downstream validation.

Caption: High-throughput screening workflow for this compound modulators.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| This compound | In-house or Custom Synthesis | N/A |

| Escherichia coli (ATCC 25922) | ATCC | 25922 |

| Mueller-Hinton Broth (MHB) | Sigma-Aldrich | 70192 |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| BacTiter-Glo™ Microbial Cell Viability Assay | Promega | G8230 |

| 384-well white, clear-bottom assay plates | Corning | 3570 |

| Compound Library | In-house or Commercial | N/A |

Experimental Protocols

Bacterial Culture Preparation

-

From a frozen glycerol stock, streak E. coli ATCC 25922 onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of Mueller-Hinton Broth (MHB) and grow overnight at 37°C with shaking at 200 rpm.

-

The following day, dilute the overnight culture 1:100 in fresh MHB and grow to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

-

Dilute the bacterial culture to the final working concentration (e.g., 1 x 10^5 CFU/mL) in MHB.

Determination of this compound EC20

-

Prepare a 2-fold serial dilution of this compound in MHB in a 384-well plate.

-

Add the diluted E. coli culture to each well.

-

Incubate the plate at 37°C for 18 hours.

-

Measure bacterial viability using the BacTiter-Glo™ assay according to the manufacturer's instructions.

-

Plot the dose-response curve and determine the concentration of this compound that results in 20% inhibition of bacterial growth (EC20).

High-Throughput Screening Protocol

-

Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate.

-

Add 25 µL of MHB containing this compound at 2X the EC20 concentration to each well.

-

Add 25 µL of the diluted E. coli culture to each well.

-

The final assay volume is 50 µL, with a final compound concentration of 10 µM and this compound at its EC20.

-

Include appropriate controls on each plate:

-

Negative Control (0% Inhibition): Bacteria + DMSO

-

Positive Control (100% Inhibition): Bacteria + a high concentration of a broad-spectrum antibiotic (e.g., Ciprofloxacin)

-

This compound Control: Bacteria + this compound (EC20) + DMSO

-

-

Seal the plates and incubate at 37°C for 18 hours.

-

Equilibrate the plates to room temperature for 15 minutes.

-

Add 25 µL of BacTiter-Glo™ reagent to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

Data Analysis and Hit Selection

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))

-

Assess the quality of the assay for each plate by calculating the Z'-factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

-

Select initial "hits" as compounds that exhibit a percentage of inhibition greater than a predefined cutoff (e.g., >50%).

Hit Confirmation and Dose-Response

-

Re-test the selected hits in triplicate in the primary assay format to confirm their activity.

-

For confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM to 0.03 µM) in the presence of this compound at its EC20.

-

Calculate the EC50 value for each confirmed hit.

Data Presentation

Table 1: Assay Validation Parameters

| Parameter | Value |

| Z'-Factor | 0.78 |

| Signal-to-Background Ratio | 150 |

| Coefficient of Variation (%) | < 10 |

Table 2: Primary Screening Results

| Total Compounds Screened | Hit Rate (%) | Number of Initial Hits |

| 10,000 | 1.2 | 120 |

Table 3: Hit Confirmation and Dose-Response Data for Top 3 Hits

| Compound ID | % Inhibition (Confirmation) | EC50 with this compound (µM) |

| HTS-001 | 75.2 ± 3.1 | 1.5 |

| HTS-002 | 68.9 ± 4.5 | 3.2 |

| HTS-003 | 62.5 ± 2.8 | 5.8 |

Hit Validation Logic

The following diagram illustrates the logical workflow for validating and prioritizing hits from the primary screen.

Caption: Logical workflow for hit validation and prioritization.

References

- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sannamycin G in Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens, particularly Gram-negative bacteria[1][2]. They exert their bactericidal effect by inhibiting protein synthesis in bacteria[1][3][4]. These application notes provide a comprehensive guide for the utilization of this compound in treating infections within in vitro cell culture models, a critical step in preclinical drug development and infectious disease research. Due to the limited availability of specific data for this compound, the following protocols are based on established methodologies for aminoglycoside antibiotics. Researchers must conduct dose-response experiments to determine the optimal concentrations and conditions for their specific experimental setup.

Mechanism of Action

Aminoglycoside antibiotics, including this compound, primarily function by irreversibly binding to the 30S ribosomal subunit of bacteria[1][3][5]. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death[4][5].

References

- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Microbial Cell-Cell Chemical Communication Systems in the Modulation of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sannamycin G in Experimental Animal Infection Models

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on Sannamycin G regarding its application in animal infection models. The following application notes and protocols are presented as a generalized framework based on established methodologies for evaluating novel aminoglycoside antibiotics in vivo. The quantitative data herein is hypothetical and illustrative. Researchers should determine the specific parameters for this compound through empirical investigation.

Introduction

This compound is a member of the sannamycin family of aminoglycoside antibiotics.[1] Aminoglycosides are potent, broad-spectrum antibiotics primarily used against Gram-negative bacterial infections and some Gram-positive bacteria.[2][3] They exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis.[2] This document provides a template for the preclinical evaluation of this compound in common experimental animal infection models.

Antibacterial Spectrum (Hypothetical Data)

The in vitro activity of this compound against a panel of pathogenic bacteria would first be determined to establish its spectrum of activity. Minimum Inhibitory Concentration (MIC) values are typically determined using broth microdilution methods as per CLSI guidelines.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 |

| Klebsiella pneumoniae | ATCC 43816 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 |

| Staphylococcus aureus | ATCC 33591 (MRSA) | 8 |

| Enterococcus faecalis | ATCC 29212 | >64 |

In Vivo Efficacy Models: Protocols

This model evaluates the efficacy of an antibiotic in a systemic infection.

Protocol:

-

Animal Model: Male CD-1 mice (or similar strain), 6-8 weeks old, weighing 22-25g.

-

Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism (e.g., E. coli ATCC 25922). Wash and dilute the bacterial suspension in sterile saline or 5% mucin to the desired concentration (typically a lethal dose, e.g., 1 x 10⁶ CFU/mouse).

-

Infection: Inject 0.5 mL of the bacterial inoculum intraperitoneally (IP).

-

Treatment: At 1 and 4 hours post-infection, administer this compound subcutaneously (SC) or intravenously (IV) at various doses (e.g., 1, 5, 10, 20 mg/kg). A vehicle control group (saline) should be included.

-

Monitoring: Observe the animals for morbidity and mortality over a 7-day period.

-

Endpoint: The primary endpoint is the survival rate at the end of the study. The 50% effective dose (ED50) can be calculated from the survival data.

This model is used to assess the efficacy of an antibiotic in a localized infection in an immunocompromised host.

Protocol:

-

Animal Model: Male ICR mice (or similar strain), 6-8 weeks old.

-

Immunosuppression: Render mice neutropenic by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via IP injection.

-

Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism (e.g., P. aeruginosa ATCC 27853).

-

Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mL) into the posterior thigh muscle of one hind limb.

-

Treatment: Begin treatment 2 hours post-infection. Administer this compound at various doses (e.g., 10, 20, 40 mg/kg) via SC or IV route. Treatment can be administered as single or multiple doses over a 24-hour period.

-